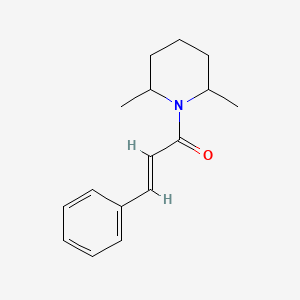
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as NBD-Cl, is a fluorescent probe used in biochemical and physiological research. This compound has a unique structure that allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems.
科学研究应用
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can also be used to measure enzyme activity by monitoring changes in fluorescence intensity. In addition, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is used in fluorescence microscopy to visualize cellular structures and processes.
作用机制
The mechanism of action of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the binding of the compound to biomolecules, such as proteins and lipids. The fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one allow for the detection of these biomolecules in biological systems. When 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one binds to a biomolecule, its fluorescence properties change, allowing for the detection of the bound biomolecule.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one does not interfere with the function of proteins or enzymes, making it an ideal tool for studying these biomolecules. However, it is important to note that high concentrations of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can cause cytotoxicity in some cell types.
实验室实验的优点和局限性
One of the main advantages of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is its versatility in research applications. It can be used to study a wide range of biological systems, from protein-protein interactions to cellular processes. Additionally, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively easy to use and has a low cost compared to other fluorescent probes.
However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments. One limitation is that it requires a certain level of expertise to use effectively. Additionally, the fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can be affected by environmental factors, such as pH and temperature. Therefore, careful calibration is required to obtain accurate results.
未来方向
There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research. One direction is the development of new methods for protein labeling and detection using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. Another direction is the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, is a versatile fluorescent probe used in scientific research. Its unique structure allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems. The synthesis method for 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is well-established, and it has been validated by several studies. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It has minimal biochemical and physiological effects on biological systems, making it an ideal tool for studying biomolecules. However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments, and careful calibration is required to obtain accurate results. There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research, and it is likely to continue to be a valuable tool in the field of biochemistry and physiology.
合成方法
The synthesis of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain a high yield of pure 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. This synthesis method has been validated by several studies, and it is widely used in the production of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one for research purposes.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(15-8-16-6-13-20(14-7-16)22(24)25)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJGFOFZTUKKT-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)


![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)